Gepirone-d8 is a deuterated analog of gepirone, a compound classified as an azapirone and primarily recognized for its role as a serotonin receptor agonist. This compound is utilized mainly in research settings, particularly to study the pharmacokinetics and mechanisms of action of gepirone without the influence of hydrogen isotopes. Gepirone itself has been approved for clinical use under the brand name EXXUA for treating major depressive disorder in adults, targeting the 5-hydroxytryptamine receptor 1A, which is a subtype of serotonin receptors .
Gepirone-d8 originates from the modification of gepirone, which is synthesized through various chemical processes involving piperazine derivatives. The classification of gepirone-d8 falls under small organic molecules, specifically within the category of n-arylpiperazines. It is recognized for its potential applications in both therapeutic settings and scientific research, particularly in pharmacological studies .
The synthesis of gepirone-d8 involves incorporating deuterium into the gepirone molecule. One prevalent method for achieving this is through hydrogen-deuterium exchange reactions.
The molecular structure of gepirone-d8 retains the core framework of gepirone but includes deuterium atoms at specific locations where hydrogen atoms are normally present.
The structural integrity is crucial for maintaining its pharmacological properties while allowing researchers to trace metabolic pathways using mass spectrometry techniques .
Gepirone-d8 undergoes various chemical reactions similar to its non-deuterated counterpart.
The outcomes of these reactions depend heavily on the conditions applied during experimentation .
Gepirone acts primarily as a partial agonist at serotonin receptors, specifically targeting the 5-hydroxytryptamine receptor 1A.
The mechanism involves:
Studies indicate that gepirone-d8 can help elucidate these mechanisms by providing a clearer understanding of how variations in molecular structure affect receptor interactions and pharmacodynamics .
Gepirone-d8 exhibits physical and chemical properties that are largely similar to those of gepirone but modified due to deuteration.
Gepirone-d8 is primarily used in scientific research rather than clinical applications due to its status as a stable isotope.
Deuterium labeling of azapirone analogues requires strategic placement of stable isotopes to maintain molecular integrity while enabling precise analytical tracking. For Gepirone-d8, deuterium atoms are specifically incorporated at the 2,2,3,3,5,5,6,6-d8 positions of the piperazine ring (Fig. 1). This positions the deuterium on non-exchangeable aliphatic carbons, ensuring metabolic stability and minimizing isotope effects during analytical applications [2] [6]. Two primary synthetic strategies dominate:
The piperazine ring was identified as the optimal labeling site due to its synthetic accessibility, distance from metabolic hotspots (primarily CYP3A4-mediated oxidation occurs on the pyrimidine and alkyl chain), and minimal impact on 5-HT1A receptor binding affinity [5] [9]. Computational modeling confirms that deuterium substitution at these positions induces negligible steric or electronic perturbations compared to the protiated gepirone [10].
Table 1: Deuterium Labeling Strategies for Gepirone-d8
Strategy | Key Reagents/Intermediates | Theoretical Max D-incorporation | Achieved Enrichment | Major Challenge |
---|---|---|---|---|
H/D Exchange | DMSO-d₆, D₂O, Cs₂CO₃/K₂CO₃ | 8 atoms | ≤ 70% | Back-exchange during workup/purification |
Labeled Precursor | Piperazine-2,2,3,3,5,5,6,6-d8, 1,4-Dibromobutane-d₈ | 8 atoms | ≥ 98% | Cost/complexity of multi-step precursor synthesis |
Rigorous analytical methods are essential to confirm the isotopic integrity and purity of Gepirone-d8 throughout synthesis and storage. A multi-technique approach is mandated:
DRE (%) = (Peak Area d₈ species / Total Peak Area) x 100
Specifications typically require DRE ≥95% under mild stress conditions [6] [10].
Validation parameters for batch release include:
Table 3: Analytical Methods for Validating Gepirone-d8
Technique | Key Parameters Measured | Validation Parameter | Acceptance Criterion | LOD/LOQ |
---|---|---|---|---|
HRMS (ESI+) | [M+H]⁺ cluster pattern (M⁺ to M+8⁺) | Atom % D, D₈ species abundance | ≥98% atom D; D₈ ≥98% of total ion | LOD: 0.1% isotopic impurity |
²H NMR (Quant.) | Signal intensity at piperazine δ ~2.8-3.2 ppm (deuterated) | Atom % D per position, Overall purity | ≥99 atom % D at each labeled position | LOQ: 0.5 atom % D |
HPLC-RI/UV | Retention time, Peak area of Gepirone vs Gepirone-d8 | % Protiated Gepirone impurity | ≤ 0.5% | LOQ: 0.05% |
LC-MS/MS (Stability) | DRE after stress (Heat, Acid/Base, Oxidative) | Deuterium Retention under stress | ≥95% DRE after mild stress | N/A |
These analytical controls ensure Gepirone-d8 meets the stringent requirements for its primary applications: internal standard in LC-MS/MS bioanalysis (demanding ≥98% isotopic purity to avoid cross-talk), metabolism studies using tracer techniques, and as a certified reference material for ANDA submissions and commercial production QC [2] [6] [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0